molecular formula C19H28N2O4S B2630060 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide CAS No. 922077-31-4

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide

Cat. No. B2630060
M. Wt: 380.5
InChI Key: RAFQEBXZEWIYRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide is a useful research compound. Its molecular formula is C19H28N2O4S and its molecular weight is 380.5. The purity is usually 95%.
BenchChem offers high-quality N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

For instance, research on similar complex heterocyclic compounds often focuses on synthesizing new chemical structures with unique properties. Studies like the synthesis and characterization of novel fused oxazapolycyclic skeletons reveal insights into the photophysical properties of nonplanar oxazapolyheterocycles, which show strong blue emission in specific solvents (Petrovskii et al., 2017). Such properties are critical for the development of materials for optical applications or as fluorescent markers in biological studies.

Furthermore, the exploration of synthetic pathways and structural analysis through spectroscopic, X-ray diffraction, and DFT studies, as seen in the work on benzimidazole-tethered oxazepine hybrids (Almansour et al., 2016), demonstrates the chemical versatility and potential utility of these compounds in various fields, including materials science and pharmaceuticals. These compounds' molecular structures and charge distributions are closely examined to understand their reactivity, stability, and potential as functional materials or bioactive molecules.

Additionally, the development and investigation of compounds for potential medicinal applications are evident in studies exploring their antineoplastic properties and interactions with biological targets. For example, research into 3-substituted 5,5-dimethylbenzo[h]quinazolin-4(3H)-ones for their antineoplastic properties (Markosyan et al., 2014) highlights the ongoing interest in heterocyclic compounds as potential therapeutic agents.

properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)cyclohexanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4S/c1-4-21-16-12-14(20-26(23,24)15-8-6-5-7-9-15)10-11-17(16)25-13-19(2,3)18(21)22/h10-12,15,20H,4-9,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFQEBXZEWIYRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3CCCCC3)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide

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